REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](C(O)=O)[C:5]([CH3:11])=[CH:4][CH:3]=1.[CH3:12][N:13]([CH:15]=[O:16])C.[C:17](Cl)(=O)C(Cl)=O.N[C:24]1(C)[CH:33]=[C:32](C)[CH:31]=[C:26]([C:27]([O:29][CH3:30])=[O:28])[CH2:25]1.N1C=CC=CC=1>C1COCC1.C(Cl)Cl.CN(C)C1C=CN=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:15]([NH:13][C:12]2[C:25]([CH3:17])=[C:26]([CH:31]=[CH:32][C:33]=2[CH3:24])[C:27]([O:29][CH3:30])=[O:28])=[O:16])[C:5]([CH3:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)O)C
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
methyl 3-amino-3,5-dimethylbenzoate
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
NC1(CC(C(=O)OC)=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue CH2Cl2 (20 ml) is added
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 0.5N HCl, saturated solution of sodium bicarbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)NC=1C(=C(C(=O)OC)C=CC1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |